-Bromobenzenesulfonyl chloride (3-BrBzSO2Cl) is a versatile reagent used in organic synthesis for various purposes, including:
-BrBzSO2Cl plays a role in the synthesis of various bioactive molecules, including:
-BrBzSO2Cl finds applications in material science research, such as:
3-Bromobenzenesulfonyl chloride is an organosulfur compound with the chemical formula and a molecular weight of 255.52 g/mol. This compound is characterized by a sulfonyl chloride functional group attached to a bromobenzene ring. It appears as a light yellow liquid and is known for its corrosive properties, causing severe skin burns and eye damage upon contact . The compound is primarily used in laboratory settings, particularly in organic synthesis and pharmaceutical chemistry.
3-Bromobenzenesulfonyl chloride is a corrosive and irritating compound. Here are some safety concerns:
3-Bromobenzenesulfonyl chloride can be synthesized through several methods:
Interaction studies involving 3-bromobenzenesulfonyl chloride typically focus on its reactivity with biological nucleophiles. These studies help understand how this compound can modify proteins or nucleic acids, which is crucial for drug development processes. The compound's high reactivity necessitates careful handling to avoid unintended reactions that could lead to hazardous situations .
Several compounds share structural similarities with 3-bromobenzenesulfonyl chloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3,5-Dibromobenzene-1-sulfonyl chloride | 39213-20-2 | 0.97 | Contains two bromine substituents on the benzene ring |
4-Bromo-3-methylbenzene-1-sulfonyl chloride | 72256-93-0 | 0.87 | Methyl group at the para position |
3-Bromo-5-methylbenzene-1-sulfonyl chloride | 885520-33-2 | 0.87 | Methyl group at the meta position |
3-Bromo-5-fluorobenzene-1-sulfonyl chloride | 1214342-44-5 | 0.84 | Fluorine substituent affects reactivity |
3-Bromo-4-fluorobenzene-1-sulfonyl chloride | 631912-19-1 | 0.82 | Different positioning of the fluorine atom |
These compounds exhibit variations in their substituents on the benzene ring, affecting their reactivity and applications in synthesis .
3-Bromobenzenesulfonyl chloride, bearing the Chemical Abstracts Service registry number 2905-24-0, possesses the molecular formula C₆H₄BrClO₂S and a molecular weight of 255.51 grams per mole. The compound exists as a colorless to light yellow liquid under standard conditions, exhibiting a refractive index ranging from 1.5895 to 1.5945 at 20 degrees Celsius. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 3-bromobenzene-1-sulfonyl chloride, reflecting its substitution pattern on the benzene ring.
The structural architecture of 3-bromobenzenesulfonyl chloride exemplifies the characteristic features of aryl sulfonyl chlorides, which consist of a sulfonyl group (>S(=O)₂) bonded to a halogen atom, specifically chlorine in this case. The sulfur atom adopts a tetrahedral geometry with an oxidation state of +6, analogous to sulfuric acid derivatives. This geometric arrangement contributes significantly to the compound's reactivity profile, as the electron-withdrawing nature of both the sulfonyl group and the bromine substituent creates a highly electrophilic center susceptible to nucleophilic attack.
The classification of this compound within the broader category of aryl sulfonyl halides places it among a group of highly reactive electrophiles that have found extensive application in synthetic organic chemistry. Aryl sulfonyl chlorides demonstrate superior stability compared to their alkyl counterparts while maintaining excellent reactivity toward a wide range of nucleophiles. The presence of the bromine substituent in the meta position relative to the sulfonyl chloride group introduces additional synthetic possibilities through cross-coupling reactions, particularly those involving palladium catalysis.
Physical property measurements reveal that 3-bromobenzenesulfonyl chloride exhibits a specific gravity of 1.77 at 20 degrees Celsius, indicating a density significantly higher than water. The compound demonstrates moisture sensitivity, requiring storage under inert gas conditions to prevent hydrolysis reactions that would compromise its chemical integrity. These physical characteristics align with the general properties observed for aryl sulfonyl chlorides, which typically exhibit similar density values and moisture sensitivity due to their highly electrophilic nature.
The development and utilization of aryl sulfonyl chlorides in synthetic organic chemistry traces its origins to the early foundations of organosulfur chemistry, where these compounds emerged as versatile electrophilic reagents capable of forming carbon-sulfur and heteroatom-sulfur bonds. Historical preparation methods for sulfonyl chlorides have traditionally relied on the conversion of sulfonic acids through dehydration using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl chloride, and related derivatives. These classical approaches, while effective, suffered from limitations in chemoselectivity and functional group compatibility, restricting their application to early-stage synthetic transformations rather than late-stage functionalization contexts.
The evolution of sulfonyl chloride chemistry gained significant momentum with the recognition of their exceptional utility in forming sulfonamide linkages, particularly following the seminal discovery of antibacterial sulfonamides in 1932. This breakthrough established sulfonyl chlorides as indispensable reagents for accessing biologically relevant compounds, leading to intensive research efforts focused on developing more efficient and selective synthetic methodologies. The traditional approach to sulfonamide formation through the direct reaction of sulfonyl chlorides with amines became the dominant strategy, cementing the importance of these electrophilic species in medicinal chemistry applications.
Throughout the mid-twentieth century, the synthetic utility of aryl sulfonyl chlorides expanded beyond simple nucleophilic substitution reactions to encompass more sophisticated transformations. Researchers began to explore their application in Friedel-Crafts acylation reactions with aromatic compounds, leading to the formation of sulfone linkages. This development opened new avenues for constructing complex aromatic systems bearing sulfur-containing functional groups, contributing to the growing repertoire of organosulfur synthetic methodology.
The introduction of transition metal-catalyzed reactions marked a pivotal moment in the historical development of aryl sulfonyl chloride chemistry. Early investigations into palladium-catalyzed transformations revealed that compounds bearing both halogen and sulfonyl chloride functionalities, such as 3-bromobenzenesulfonyl chloride, could serve as versatile coupling partners in cross-coupling reactions. This discovery represented a significant advancement in synthetic methodology, as it enabled the construction of complex molecular architectures through sequential or one-pot synthetic procedures.
Recent historical developments have focused on addressing the limitations of classical sulfonyl chloride preparation methods through the development of milder, more selective synthetic approaches. Researchers have investigated alternative strategies for accessing sulfonyl chlorides from primary sulfonamides using selective reagents such as pyridinium tetrafluoroborate systems. These advances have expanded the scope of late-stage functionalization applications, allowing for the incorporation of sulfonyl chloride functionality into complex molecular frameworks that would be incompatible with traditional harsh reaction conditions.
The contemporary significance of 3-bromobenzenesulfonyl chloride in chemical research stems from its unique dual functionality that enables both traditional nucleophilic substitution chemistry and modern cross-coupling methodologies. Recent investigations have demonstrated the compound's exceptional utility in palladium-catalyzed chlorosulfonylation reactions, where it serves as an effective electrophilic partner in Suzuki-Miyaura cross-coupling transformations. These studies have revealed that aryl chlorosulfate derivatives can undergo palladium-catalyzed coupling with arylboronic acids to generate arylsulfonyl chlorides in preference to sulfonate esters, providing a novel synthetic route to functionalized sulfonyl chlorides.
Modern research applications of 3-bromobenzenesulfonyl chloride have expanded significantly in the realm of pharmaceutical chemistry, where the compound serves as a key intermediate in the synthesis of bioactive molecules. Investigations have documented its successful employment in the preparation of potent P1′ benzenesulfonyl azacyclic urea inhibitors of human immunodeficiency virus protease, demonstrating the compound's relevance in antiviral drug development programs. The incorporation of the sulfonamide group derived from this precursor enhances the biological activity and solubility profiles of target compounds, contributing to improved pharmacological properties.
The field of materials chemistry has also benefited from recent advances in 3-bromobenzenesulfonyl chloride chemistry, particularly in the development of functional polymeric materials. Research efforts have focused on utilizing the compound's reactivity toward nucleophilic species to create crosslinked polymer networks bearing sulfur-containing linkages. The ability to introduce both sulfonyl and aromatic bromide functionalities into polymer backbones provides opportunities for post-polymerization modification through additional cross-coupling reactions.
Contemporary mechanistic studies have provided valuable insights into the reactivity patterns of 3-bromobenzenesulfonyl chloride and related aryl sulfonyl chlorides. Computational investigations using density functional theory methods have elucidated the factors governing nucleophilic substitution reactions at the sulfonyl sulfur center. These studies have revealed that the increased reactivity of certain substituted arenesulfonyl chlorides can be attributed to unique structural conformations stabilized by intramolecular hydrogen bonding interactions, leading to internal strain that facilitates nucleophilic attack.
Research into the synthetic methodology surrounding 3-bromobenzenesulfonyl chloride has also contributed to broader understanding of organosulfur chemistry principles. Studies examining the chloride-chloride exchange reactions in arenesulfonyl chlorides have provided mechanistic insights that extend beyond the specific compound to encompass the entire class of aryl sulfonyl halides. These investigations have employed both experimental kinetic measurements and theoretical calculations to elucidate the factors controlling reactivity in nucleophilic substitution processes.
The development of one-pot synthetic procedures incorporating 3-bromobenzenesulfonyl chloride has emerged as a significant area of modern research interest. Recent reports have demonstrated the feasibility of conducting sequential cross-coupling and nucleophilic substitution reactions in single reaction vessels, enabling the rapid assembly of complex molecular structures from simple starting materials. These methodological advances have important implications for the efficiency of synthetic routes to pharmaceutically relevant compounds and specialty chemicals.
The reactivity profile of 3-bromobenzenesulfonyl chloride is dominated by the highly electrophilic nature of the sulfonyl chloride functional group, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophilic species. Sulfonyl chlorides react readily with water to produce the corresponding sulfonic acid according to the general reaction: RSO₂Cl + H₂O → RSO₃H + HCl. This hydrolysis reaction occurs rapidly under ambient conditions, necessitating careful moisture exclusion during storage and handling procedures.
The nucleophilic substitution reactivity extends to alcohols and amines, generating sulfonate esters and sulfonamides respectively. When 3-bromobenzenesulfonyl chloride reacts with primary or secondary amines, the resulting products are sulfonamides formed through the displacement of chloride by the nitrogen nucleophile: RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl. This transformation represents one of the most important synthetic applications of the compound, as sulfonamides constitute a significant class of biologically active molecules.
Recent mechanistic investigations have revealed that arenesulfonyl chlorides can exhibit unexpected reactivity patterns depending on their substitution patterns and reaction conditions. Kinetic studies of chloride-chloride exchange reactions have demonstrated that steric effects of alkyl substituents on the aromatic ring generally lower reactivity, with the notable exception of ortho-disubstituted derivatives that show enhanced reactivity due to conformational strain relief. These findings have important implications for predicting and optimizing reaction conditions involving 3-bromobenzenesulfonyl chloride and related compounds.
The bromine substituent in 3-bromobenzenesulfonyl chloride introduces additional reactivity through its participation in cross-coupling reactions, particularly those catalyzed by palladium complexes. The compound can undergo Suzuki-Miyaura coupling reactions with organoborane reagents, enabling the formation of new carbon-carbon bonds while retaining the sulfonyl chloride functionality for subsequent transformations. This dual reactivity makes the compound particularly valuable for multi-step synthetic sequences where both coupling and nucleophilic substitution reactions are required.
The thermal stability characteristics of 3-bromobenzenesulfonyl chloride align with those typically observed for aryl sulfonyl chlorides, which generally demonstrate good stability under standard laboratory conditions but may undergo decomposition at elevated temperatures. The compound requires storage under inert atmosphere conditions to prevent moisture-induced hydrolysis and oxidative degradation. These storage requirements reflect the inherent reactivity of the sulfonyl chloride functional group toward atmospheric moisture and oxygen.
Electrochemical properties of the compound reflect the electron-withdrawing nature of both the sulfonyl chloride group and the bromine substituent, which collectively reduce the electron density of the aromatic ring system. This electronic perturbation influences both the reactivity toward nucleophiles and the compound's behavior in electrophilic aromatic substitution reactions. The meta-positioning of the bromine substituent relative to the sulfonyl chloride group minimizes direct electronic interactions while maintaining the potential for independent reactivity at each functional site.
Corrosive